molecular formula C14H13ClO B2434283 4-[2-(4-Chlorophenyl)ethyl]phenol CAS No. 52890-71-8

4-[2-(4-Chlorophenyl)ethyl]phenol

Cat. No.: B2434283
CAS No.: 52890-71-8
M. Wt: 232.71
InChI Key: UPUKQSVNWUNTPY-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)ethyl]phenol is an organic compound with the molecular formula C14H13ClO and a molecular weight of 232.71 g/mol . This compound is characterized by the presence of a phenol group substituted with a 4-chlorophenyl ethyl chain. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Chlorophenyl)ethyl]phenol typically involves the reaction of 4-chlorophenyl ethyl bromide with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(4-Chlorophenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl ethyl chain can interact with hydrophobic regions of proteins, influencing their activity . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKQSVNWUNTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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